Cas no 14429-43-7 ((R)-2-Acetamido-2-cyclohexylacetic acid)

(R)-2-Acetamido-2-cyclohexylacetic acid 化学的及び物理的性質
名前と識別子
-
- (R)-2-Acetamido-2-cyclohexylacetic acid
- (R)-Acetylamino-cyclohexyl-acetic acid
- (R)-Acetylaminocyclohexylaceticacid
- Cyclohexaneacetic acid,a-(acetylamino)-, (aR)-
- (2R)-2-acetamido-2-cyclohexyl-acetic acid
- (2R)-Acetamido(cyclohexyl)acetic acid
- Cyclohexaneacetic acid, alpha-(acetylamino)-, (alphaR)-
- SCHEMBL3285856
- (2R)-2-acetamido-2-cyclohexylacetic acid
- CS-0172000
- CVVVAKVOCWNDLJ-SECBINFHSA-N
- (R)-Acetylamino-cyclohexyl-acetic
- A848288
- (R)-(Acetylamino)(cyclohexyl)acetic acid
- EN300-5257189
- (2R)-2-cyclohexyl-2-acetamidoacetic acid
- (R)-2-Acetamido-2-cyclohexylaceticacid
- 14429-43-7
- AS-67385
- (R)-Acetylaminocyclohexyl acetic acid
- AKOS022172458
- DTXSID60448404
-
- MDL: MFCD09991565
- インチ: InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m1/s1
- InChIKey: CVVVAKVOCWNDLJ-SECBINFHSA-N
- SMILES: CC(N[C@@H](C(O)=O)C1CCCCC1)=O
計算された属性
- 精确分子量: 199.12091
- 同位素质量: 199.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- XLogP3: 1.5
じっけんとくせい
- 密度みつど: 1.134
- Boiling Point: 428.641°C at 760 mmHg
- フラッシュポイント: 213.035°C
- Refractive Index: 1.497
- PSA: 66.4
- LogP: 1.54690
(R)-2-Acetamido-2-cyclohexylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R940774-100mg |
R-Acetylamino-cyclohexyl-aceticacid |
14429-43-7 | 95% | 100mg |
¥446.40 | 2022-08-31 | |
Key Organics Ltd | AS-67385-250MG |
(2R)-2-cyclohexyl-2-acetamidoacetic acid |
14429-43-7 | >95% | 0.25g |
£341.00 | 2023-06-14 | |
Chemenu | CM127445-1g |
(R)-2-acetamido-2-cyclohexylacetic acid |
14429-43-7 | 97% | 1g |
$354 | 2021-06-09 | |
Key Organics Ltd | AS-67385-100MG |
(2R)-2-cyclohexyl-2-acetamidoacetic acid |
14429-43-7 | >95% | 100mg |
£174.81 | 2025-02-08 | |
Chemenu | CM127445-1g |
(R)-2-acetamido-2-cyclohexylacetic acid |
14429-43-7 | 97% | 1g |
$*** | 2023-03-30 | |
AstaTech | 50348-0.25/G |
(R)-ACETYLAMINO-CYCLOHEXYL-ACETIC ACID |
14429-43-7 | 97% | 0.25g |
$286 | 2023-09-17 | |
Enamine | EN300-5257189-0.05g |
(2R)-2-cyclohexyl-2-acetamidoacetic acid |
14429-43-7 | 0.05g |
$563.0 | 2023-05-25 | ||
A2B Chem LLC | AA71408-250mg |
(R)-Acetylamino-cyclohexyl-acetic acid |
14429-43-7 | 97% | 250mg |
$142.00 | 2024-04-20 | |
Key Organics Ltd | AS-67385-0.25g |
(2R)-2-cyclohexyl-2-acetamidoacetic acid |
14429-43-7 | >95% | 0.25g |
£276.00 | 2025-02-08 | |
eNovation Chemicals LLC | D762827-1g |
Cyclohexaneacetic acid, a-(acetylamino)-, (aR)- |
14429-43-7 | 95% | 1g |
$595 | 2025-02-18 |
(R)-2-Acetamido-2-cyclohexylacetic acid 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
(R)-2-Acetamido-2-cyclohexylacetic acidに関する追加情報
Introduction to (R)-2-Acetamido-2-cyclohexylacetic Acid (CAS No. 14429-43-7)
(R)-2-Acetamido-2-cyclohexylacetic acid, identified by its Chemical Abstracts Service number CAS No. 14429-43-7, is a significant compound in the field of pharmaceutical chemistry and biotechnology. This molecule, characterized by its chiral center and amide functional group, has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry.
The structural uniqueness of (R)-2-Acetamido-2-cyclohexylacetic acid lies in its combination of an acetamide moiety and a cyclohexyl group, which imparts both solubility and stability. These properties make it an invaluable intermediate in the synthesis of various pharmacologically active compounds. The enantiomeric purity of this compound, specifically the (R)-configuration, is crucial for ensuring the efficacy and safety of derived pharmaceuticals.
In recent years, advancements in synthetic methodologies have enabled more efficient production of (R)-2-Acetamido-2-cyclohexylacetic acid. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly effective in achieving high enantiomeric excess. These methods not only improve yield but also minimize environmental impact, aligning with the growing emphasis on green chemistry principles.
The pharmaceutical industry has leveraged the versatility of (R)-2-Acetamido-2-cyclohexylacetic acid in the development of novel therapeutic agents. Its amide group serves as a key pharmacophore, facilitating interactions with biological targets. For instance, derivatives of this compound have shown promise in treating inflammatory diseases by modulating enzyme activity and protein-protein interactions.
Recent studies have highlighted the potential of (R)-2-Acetamido-2-cyclohexylacetic acid as a building block for peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties. The cyclohexyl group in this compound enhances metabolic stability, making it an attractive scaffold for drug design. Researchers have successfully incorporated it into molecules that target cancer pathways, demonstrating its therapeutic potential.
The chemical synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid involves multi-step reactions that require precise control over reaction conditions. The use of chiral auxiliaries or catalysts ensures the retention of stereochemistry throughout the synthesis. This meticulous approach is essential for producing pharmaceutical-grade material that meets stringent regulatory standards.
In addition to its pharmaceutical applications, (R)-2-Acetamido-2-cyclohexylacetic acid finds utility in materials science and industrial chemistry. Its unique structural features make it a valuable precursor for specialty polymers and coatings that exhibit enhanced durability and functionality. The growing demand for high-performance materials has further increased interest in this compound.
The future prospects for (R)-2-Acetamido-2-cyclohexylacetic acid are promising, with ongoing research exploring new synthetic routes and applications. Innovations in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel derivatives with tailored properties. These advancements will likely expand its role in drug development and beyond.
In conclusion, (R)-2-Acetamido-2-cyclohexylacetic acid (CAS No. 14429-43-7) represents a cornerstone compound in modern chemical research. Its structural complexity, coupled with its functional diversity, makes it indispensable in pharmaceuticals, materials science, and industrial applications. As scientific understanding progresses, the full potential of this molecule will continue to unfold, driving innovation across multiple disciplines.
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